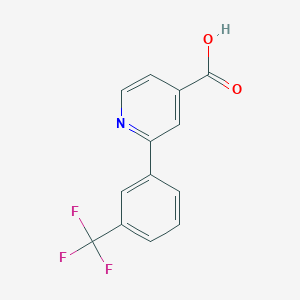
2-(3-(Trifluoromethyl)phenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Photoredox Catalysis
- Field : Synthetic Chemistry
- Application : The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry .
- Method : The radical trifluoromethylation by photoredox catalysis has emerged. This process involves the generation of the trifluoromethyl radical based on photoredox processes .
- Results : The photoredox catalysis provides a new protocol for photocatalytic radical reactions. These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight .
-
Synthesis of Aryl- and Hetarylfurocoumarins
- Field : Organic Chemistry
- Application : 2-Chloro-5-(trifluoromethyl)phenylboronic acid is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
- Method : The Suzuki reaction is a type of cross-coupling reaction, used to couple boronic acids with halides .
- Results : The result is the formation of aryl- and hetarylfurocoumarins .
-
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
- Field : Medicinal Chemistry
- Application : 2-(Trifluoromethyl)phenylacetic acid has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The result is the formation of potential antithrombotics and lipoxygenase inhibitors .
-
Synthesis of Triazoles
- Field : Medicinal Chemistry
- Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Method : The synthesis of triazoles involves the use of trifluoromethylphenyl compounds .
- Results : The synthesized triazoles have shown potential as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .
-
Synthesis of Agrochemicals and Pharmaceuticals
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .
- Method : The synthesis of TFMP derivatives involves the use of trifluoromethylphenyl compounds .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Chemical Derivatization of Amino-Functionalized Model Surfaces
- Field : Material Science
- Application : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is used for the chemical derivatization of amino-functionalized model surfaces .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The result is the formation of chemically derivatized amino-functionalized model surfaces .
-
Synthesis of Multisubstituted Purines
- Field : Medicinal Chemistry
- Application : Multisubstituted purines are used as P2X7 antagonists in the treatment of pain .
- Method : The synthesis of multisubstituted purines involves the use of 3-(Trifluoromethoxy)phenylboronic acid .
- Results : The result is the formation of multisubstituted purines .
-
Synthesis of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives
- Field : Medicinal Chemistry
- Application : Heteroaryl substituted tetrahydropyrroloijquinolinone derivatives are used as aldosterone synthase inhibitors .
- Method : The synthesis of these derivatives involves the use of 3-(Trifluoromethoxy)phenylboronic acid .
- Results : The result is the formation of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives .
-
Synthesis of Fluorohydroquinolineethanol
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCRNNYPWNESR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679522 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)isonicotinic acid | |
CAS RN |
1226291-45-7 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





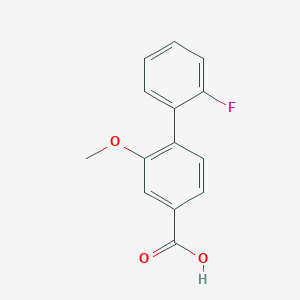
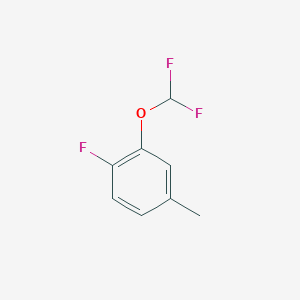
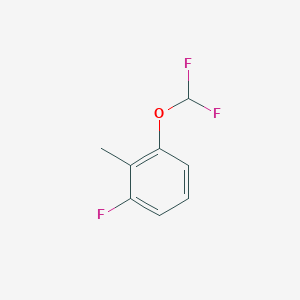
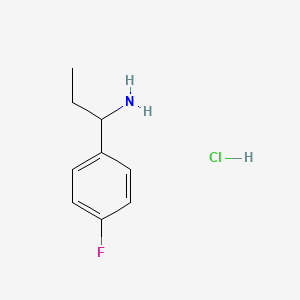
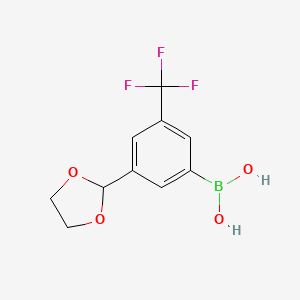
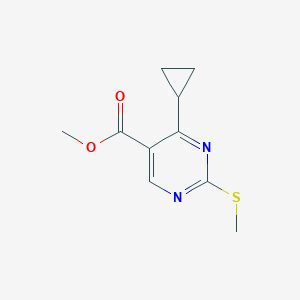
![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)